molecular formula C7H3ClF2O3 B6359229 5-Chloro-2,3-difluoro-4-hydroxybenzoic acid CAS No. 556836-20-5

5-Chloro-2,3-difluoro-4-hydroxybenzoic acid

Cat. No.: B6359229
CAS No.: 556836-20-5
M. Wt: 208.54 g/mol
InChI Key: LUUIYVBYHYDXLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2,3-difluoro-4-hydroxybenzoic acid is a chemical compound with the molecular formula C7H3ClF2O3 and a molecular weight of 208.55 g/mol It is a derivative of benzoic acid, characterized by the presence of chlorine, fluorine, and hydroxyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,3-difluoro-4-hydroxybenzoic acid typically involves the chlorination and fluorination of benzoic acid derivatives. One practical synthesis method starts with 2,4-difluoro-3-chlorobenzoic acid, which undergoes nitration, esterification, reduction of the nitro group, diazotization, and hydrolysis to yield the target compound . The reaction conditions often include the use of strong acids, bases, and specific catalysts to facilitate these transformations.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2,3-difluoro-4-hydroxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to a hydrogen atom.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, esterification with methanol would yield the corresponding methyl ester.

Scientific Research Applications

5-Chloro-2,3-difluoro-4-hydroxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2,3-difluoro-4-hydroxybenzoic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of chlorine and fluorine atoms may enhance its reactivity and binding affinity to certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

  • 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid
  • 2,3-Difluoro-4-hydroxybenzoic acid
  • 5-Chloro-2,4-difluorobenzoic acid

Comparison: 5-Chloro-2,3-difluoro-4-hydroxybenzoic acid is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-chloro-2,3-difluoro-4-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O3/c8-3-1-2(7(12)13)4(9)5(10)6(3)11/h1,11H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUIYVBYHYDXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)O)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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